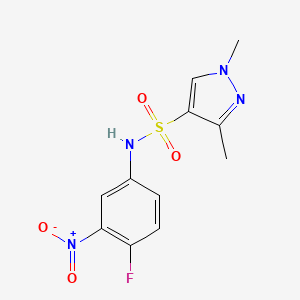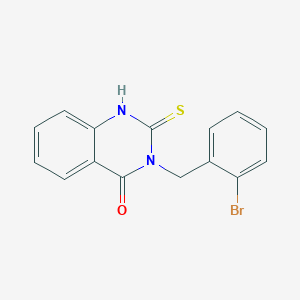![molecular formula C20H25N3O5S2 B4280233 N-(3,4-dimethoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4280233.png)
N-(3,4-dimethoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea
Übersicht
Beschreibung
N-(3,4-dimethoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea, also known as DMTU, is a potent antioxidant and a free radical scavenger. It is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. The purpose of
Wirkmechanismus
N-(3,4-dimethoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea exerts its antioxidant and free radical scavenging effects by reacting with reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as superoxide anion, hydrogen peroxide, hydroxyl radical, peroxynitrite, and nitric oxide. N-(3,4-dimethoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea reacts with these species by donating its sulfur atom to form stable products. This reaction prevents the formation of harmful ROS and RNS, which can cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase, catalase, and glutathione peroxidase. N-(3,4-dimethoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has also been shown to decrease lipid peroxidation and protein carbonylation, which are markers of oxidative damage. Additionally, N-(3,4-dimethoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also a potent antioxidant and free radical scavenger, which makes it a useful tool for studying oxidative stress and inflammation in various disease models. However, N-(3,4-dimethoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has some limitations for lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be considered when interpreting results.
Zukünftige Richtungen
There are several future directions for the study of N-(3,4-dimethoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea. One area of research is the development of more potent and selective N-(3,4-dimethoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea analogs that can be used for therapeutic purposes. Another area of research is the investigation of the role of N-(3,4-dimethoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea in aging and age-related diseases such as cancer and neurodegenerative diseases. Additionally, the use of N-(3,4-dimethoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea in combination with other antioxidants and anti-inflammatory agents may provide synergistic effects for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. N-(3,4-dimethoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has also been shown to have cardioprotective effects in models of myocardial infarction and heart failure. Additionally, N-(3,4-dimethoxybenzyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea has been shown to have anti-inflammatory effects in models of sepsis, arthritis, and colitis.
Eigenschaften
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(4-morpholin-4-ylsulfonylphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S2/c1-26-18-8-3-15(13-19(18)27-2)14-21-20(29)22-16-4-6-17(7-5-16)30(24,25)23-9-11-28-12-10-23/h3-8,13H,9-12,14H2,1-2H3,(H2,21,22,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGANJLBHPCAELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-indolinecarbothioamide](/img/structure/B4280151.png)
![2,6-dimethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B4280154.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4280159.png)
![7-({[5-(5-ethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4280178.png)
![2-{[4-methyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4280179.png)

![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B4280196.png)
![4-benzyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4280212.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B4280239.png)
![N-(1-ethyl-4-piperidinyl)-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4280245.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4280246.png)

![3-[2-(3-chlorophenyl)ethyl]-2-mercapto-4(3H)-quinazolinone](/img/structure/B4280255.png)
